N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with a chlorophenylmethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The resulting triazolopyrimidine intermediate is then subjected to further functionalization to introduce the chlorophenylmethyl and phenyl groups. The final step involves the acylation of the intermediate to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Studied for its antiviral and antimicrobial activities.
1,2,3-Triazolo[4,5-d]pyrimidine: Evaluated for its antitumor activities.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-24-18(16-5-3-2-4-6-16)11-19-25-26(21(29)27(14)19)13-20(28)23-12-15-7-9-17(22)10-8-15/h2-11H,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVRYHFWDHAMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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